molecular formula C17H20N4O3 B12787123 D-Ribose phenylosazone CAS No. 909273-50-3

D-Ribose phenylosazone

Cat. No.: B12787123
CAS No.: 909273-50-3
M. Wt: 328.4 g/mol
InChI Key: IKUNLGFTFBMATL-MCMNVSKKSA-N
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Description

D-Ribose phenylosazone is a crystalline compound formed by the reaction of D-ribose, a pentose sugar, with phenylhydrazine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-ribose phenylosazone involves the reaction of D-ribose with an excess of phenylhydrazine. Typically, three moles of phenylhydrazine react with one mole of D-ribose to form the osazone. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then reacts with additional phenylhydrazine to yield the final osazone product .

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the specific and niche applications of this compound. the principles of large-scale synthesis would involve similar reaction conditions, with careful control of temperature and pH to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: D-ribose phenylosazone primarily undergoes reactions typical of osazones, including:

Common Reagents and Conditions:

Major Products: The major product of the reaction between D-ribose and phenylhydrazine is this compound, characterized by its crystalline structure and specific melting point .

Scientific Research Applications

D-ribose phenylosazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of D-ribose phenylosazone involves its interaction with specific molecular targets, primarily through the formation of stable complexes with sugars. This interaction can affect various biochemical pathways, including those involved in energy metabolism and cellular respiration . The compound’s ability to form stable crystalline structures also makes it useful in structural studies of carbohydrates .

Comparison with Similar Compounds

  • D-Glucose Phenylosazone
  • D-Mannose Phenylosazone
  • D-Fructose Phenylosazone

Comparison: D-ribose phenylosazone is unique in its formation from a pentose sugar, whereas many other phenylosazones are derived from hexoses like glucose and mannose. This difference in sugar origin leads to variations in the structural and chemical properties of the resulting osazones . Additionally, this compound’s specific crystalline structure and melting point can be used to distinguish it from other similar compounds .

Properties

CAS No.

909273-50-3

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

(2R,3S,4E,5E)-4,5-bis(phenylhydrazinylidene)pentane-1,2,3-triol

InChI

InChI=1S/C17H20N4O3/c22-12-16(23)17(24)15(21-20-14-9-5-2-6-10-14)11-18-19-13-7-3-1-4-8-13/h1-11,16-17,19-20,22-24H,12H2/b18-11+,21-15+/t16-,17+/m1/s1

InChI Key

IKUNLGFTFBMATL-MCMNVSKKSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/C(=N\NC2=CC=CC=C2)/[C@@H]([C@@H](CO)O)O

Canonical SMILES

C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(CO)O)O

Origin of Product

United States

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